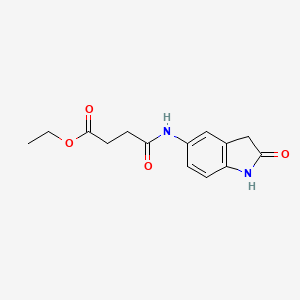

N-苄基-4-羟基-2-氧代-3-(苯磺酰基)-1,2-二氢喹啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

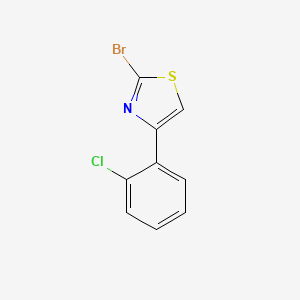

N-benzyl-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound that belongs to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds are known for their pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly associated with various biological activities.

Synthesis Analysis

The synthesis of related 4-oxoquinoline derivatives has been explored in several studies. For instance, the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been investigated using DFT methods to understand the acid/base behavior and possible reaction paths . Additionally, the synthesis of 3-hydroxyquinolin-2-ones, which are structurally related to the compound of interest, has been achieved from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements, providing insights into the reaction mechanisms and conditions that favor the formation of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques. For example, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, 1H NMR, IR spectroscopy, and X-ray diffraction . These techniques are crucial for determining the precise molecular configuration and understanding the intramolecular interactions that may influence the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of 4-oxoquinoline derivatives has been explored in the context of their use as reagents for analytical test reactions for nitrite and nitrate anions. The synthesis of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines through azo coupling reactions is an example of the chemical transformations these compounds can undergo . Moreover, the structure-cytotoxic activity relationship study of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides highlights the importance of substituent type and position in determining the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxoquinoline derivatives are influenced by their molecular structure. The bathochromic shift observed in the UV spectrum of certain isomers, attributed to strong intramolecular hydrogen bonding, is an example of how structural features can affect the optical properties of these compounds . The cytotoxic activity screening of various derivatives further emphasizes the role of molecular structure in determining the pharmacological properties of these compounds .

科学研究应用

合成与表征

N-乙基化反应的区域选择性研究:本研究调查了 N-苄基-4-氧代-1,4-二氢喹啉-3-甲酰胺的区域选择性乙基化,重点介绍了其在药学中的重要性,因为它与抗菌和抗病毒活性有关。DFT 方法被用来探索酸/碱行为和反应路径,强调该化合物的合成和生物多功能性 (Batalha 等人,2019)。

化学反应和生物活性

四环衍生物的抗过敏活性:对喹啉衍生物的抗过敏活性的研究表明,特定的结构修饰,例如苯甲酰基和苯磺酰基取代基的引入,可以增强它们的药理功效。本研究强调了结构优化在开发有效抗过敏剂中的潜力 (Erickson 等人,1978)。

可见光促进合成:另一项研究探索了在可见光下合成杂环衍生物,利用磺酰氯并展示了可应用于新药开发的化学合成创新方法 (Liu 等人,2016)。

属性

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S/c26-20-18-12-11-16(22(27)24-14-15-7-3-1-4-8-15)13-19(18)25-23(28)21(20)31(29,30)17-9-5-2-6-10-17/h1-13H,14H2,(H,24,27)(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBMXCRCNQAABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)

![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)

![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)

![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)

![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)

![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2542774.png)